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molecular formula C17H15N5 B8743043 1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B8743043
M. Wt: 289.33 g/mol
InChI Key: VOTISKIOSLPADK-UHFFFAOYSA-N
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Patent
US04780464

Procedure details

The title compound was prepared essentially as described in Example 2 substituting 4-chloro-1-ethyl [1,2,4]triazolo[4,3-a]quinoxaline and benzenamine for 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline and cyclopentanamine respectively; mp 172°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([C:12]([CH2:15][CH3:16])=[N:13][N:14]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:17]1([NH2:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.ClC1C2N(C(C)=NN=2)C2C(N=1)=CC=CC=2.C1(N)CCCC1>>[CH2:15]([C:12]1[N:4]2[C:5]3[C:10]([N:11]=[C:2]([NH:23][C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:3]2=[N:14][N:13]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN=C2N1C1=CC=CC=C1N=C2NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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